An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide currently focuses on computed properties and general methodologies relevant to its compound class. As experimental data becomes available, this guide will be updated.
Core Physicochemical Properties
The fundamental properties of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine are summarized in the table below. These values are primarily sourced from computational models and established chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| CAS Number | 1260862-06-3 | PubChem[1] |
| XLogP3 | 1.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Exact Mass | 165.090212 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem (Computed) |
| Heavy Atom Count | 12 | PubChem (Computed)[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not available in the public domain, the general synthesis of the parent pyrido[2,3-b]pyrazine core is well-documented. These methods can serve as a foundation for the targeted synthesis of the methoxy-substituted analog.
A common synthetic approach involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target compound, a plausible pathway is outlined below.
Caption: Plausible synthetic workflow for 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
General Experimental Protocol for Pyrido[2,3-b]pyrazine Synthesis
The following is a generalized protocol based on multicomponent synthesis of related pyrido[2,3-b]pyrazine derivatives. Researchers should adapt and optimize these conditions for the specific synthesis of the target compound.
Materials:
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Substituted 2,3-diaminopyridine
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1,2-dicarbonyl compound (e.g., glyoxal, benzil)
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Solvent (e.g., ethanol, acetic acid)
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Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
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Dissolve the substituted 2,3-diaminopyridine in the chosen solvent in a reaction flask.
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Add the 1,2-dicarbonyl compound to the solution.
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If using a catalyst, add it to the reaction mixture.
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Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the pyrido[2,3-b]pyrazine derivative.
Reduction to the Tetrahydro-derivative: The resulting aromatic pyrido[2,3-b]pyrazine can then be reduced to the desired 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., sodium borohydride).
Spectroscopic Characterization
No experimental NMR or mass spectrometry data for 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been identified in the reviewed literature. However, based on the known spectra of related compounds, the following general characteristics would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring.
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Aliphatic Protons: Signals for the methylene protons of the tetrahydropyrazine ring, likely appearing as multiplets in the upfield region.
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Methoxy Protons: A characteristic singlet for the -OCH₃ group.
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Amine Protons: Broad signals for the N-H protons of the tetrahydropyrazine ring.
¹³C NMR:
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Aromatic Carbons: Signals for the carbon atoms of the pyridine ring in the downfield region.
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Aliphatic Carbons: Signals for the methylene carbons of the tetrahydropyrazine ring.
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Methoxy Carbon: A signal corresponding to the carbon of the -OCH₃ group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the tetrahydropyrazine ring.
Biological Activity and Potential Applications
The pyrido[2,3-b]pyrazine scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including:
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Antiviral Agents: Particularly as inhibitors of human cytomegalovirus (HCMV) polymerase.
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Antibacterial Agents: Showing activity against various bacterial strains.
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Anticancer Agents: Some derivatives have demonstrated antiproliferative effects.
The introduction of a methoxy group and the saturation of the pyrazine ring in 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the design of novel therapeutic agents.
Logical Relationship of Physicochemical Properties to Drug Development
The physicochemical properties of a compound like 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine are critical determinants of its potential as a drug candidate. The following diagram illustrates the interconnectedness of these properties and their impact on the drug development process.
Caption: Interrelationship of physicochemical properties and their influence on ADME and drug development outcomes.
This guide serves as a foundational resource for researchers working with 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Further experimental investigation is required to fully elucidate its properties and potential applications.
